molecular formula C8H8N2O2 B034716 7-Nitroindoline CAS No. 100820-43-7

7-Nitroindoline

Cat. No.: B034716
CAS No.: 100820-43-7
M. Wt: 164.16 g/mol
InChI Key: MSVCQAUKLQEIJJ-UHFFFAOYSA-N
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Description

7-Nitroindoline is a highly valuable photolabile "caging" compound extensively used in chemical biology and neuroscience research. Its primary research value lies in its role as a protecting group for amines, carboxylic acids, and other functional groups. Upon irradiation with near-UV light (typically ~350 nm), the nitroindoline moiety undergoes rapid photolysis, releasing the caged bioactive molecule with excellent temporal and spatial control. This mechanism of action enables researchers to precisely initiate biological processes, such as neurotransmitter release, enzyme activation, or second messenger signaling, in live cells, tissues, or model organisms. Consequently, this compound is an indispensable tool for studying fast kinetic processes, mapping neural circuits, and investigating signal transduction pathways with millisecond precision. It is particularly crucial in the synthesis of caged neurotransmitters (e.g., caged glutamate) for probing synaptic function and neuronal communication. Our product is supplied as a high-purity building block, guaranteeing reliable and reproducible performance in the synthesis of sophisticated photolabile probes for advanced experimental applications.

Properties

IUPAC Name

7-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVCQAUKLQEIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543976
Record name 7-Nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100820-43-7
Record name 7-Nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroindoline typically involves the nitration of indoline. One common method includes the reaction of indoline with nitric acid in the presence of sulfuric acid, which facilitates the introduction of the nitro group at the seventh position. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration of the indoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and minimizing the risk of side reactions.

Chemical Reactions Analysis

Photoreactivity and Mechanism

7-Nitroindoline derivatives exhibit photochemical reactivity under UV irradiation (350 nm), forming intermediates like nitronic anhydride . Key findings:

2.1. Ground State Mechanism

  • Semiempirical AMPAC studies suggest a concerted suprafacial 1,5-sigmatropic shift pathway in the ground state, leading to nitronic anhydride formation. This mechanism is experimentally unobserved but computationally validated .

2.2. Excited State Pathway

  • UV excitation activates the molecule on the lowest singlet excited state (S₁) . A cyclic intermediate forms, followed by a triplet state (T₁) transition . This pathway involves a shallow intermediate before proceeding to the nitronic anhydride .

2.3. Solvent-Dependent Outcomes

  • Aprotic solvents : Nitronic anhydride reacts with nucleophiles (e.g., ammonia, glycosylamine) to form acylated products.
  • Aqueous solvents : Hydrolysis leads to 7-nitrosoindole and carboxylic acids via intramolecular redox reactions .

2.4. Kinetic Data

NucleophileActivation Energy (kcal/mol)Thermodynamic Favorability
Water8.8Concerted reaction
Ammonia14.5Two-step reaction
Glycosylamine12.3Two-step reaction

Competition Between Mechanisms

Studies reveal competing pathways during photolysis:

  • Cyclization : Forms cyclic intermediates (e.g., 5 ) via triplet state reactions .
  • Norrish Type I Cleavage : Produces 7-nitrosoindole and carboxylic acids through intramolecular redox reactions .

4.1. Two-Photon Photolysis

  • Wavelengths like 710 nm induce two-photon excitation , leading to selective formation of nitrosoindole derivatives .

Scientific Research Applications

Medicinal Chemistry

Nucleoside Derivatives
One prominent application of 7-nitroindoline is in the synthesis of nucleoside derivatives. N-acetyl-7-nitroindoline has been shown to exhibit unique photoreactivity, particularly in its ability to acetylate amines and form amides when subjected to light. This property has been utilized to develop oligodeoxynucleotides that can interact with RNA strands without causing damage, making it a potential candidate for therapeutic applications targeting RNA viruses or other RNA-related diseases .

Photoreactive Compounds
this compound derivatives are being explored as photocleavable protecting groups in drug design. The ability of these compounds to undergo photolytic reactions allows for the controlled release of biologically active substances upon exposure to light. This feature is particularly advantageous in targeted drug delivery systems, where precise activation is crucial for minimizing side effects .

Photochemistry

Photocleavable Agents
Recent studies have expanded the scope of this compound derivatives, highlighting their potential as photocleavable agents. For instance, 5-bromo-7-nitroindoline-S-thiocarbamates have been synthesized and characterized for their photochemical properties. These compounds can undergo one-photon and two-photon photolysis, making them suitable for applications requiring high spatial resolution, such as in biological imaging and photodynamic therapy .

Mechanistic Insights
The photolytic behavior of these compounds has been investigated through quantum chemistry calculations, revealing distinct pathways that can be exploited for various applications in photochemistry. Understanding these mechanisms aids in the design of more efficient photocleavable systems .

Material Science

Polymer Chemistry
In material science, this compound derivatives are being studied for their potential use in creating advanced materials with specific optical properties. The ability to modulate properties through photochemical reactions opens avenues for developing smart materials that respond to environmental stimuli .

Summary Table of Applications

Application AreaSpecific Use CaseKey Properties
Medicinal ChemistryNucleoside derivatives for RNA interactionPhoto-activation leading to selective acetylation
Photocleavable protecting groupsControlled release of active compounds
PhotochemistryPhotolytic agents for imagingOne-photon and two-photon photolysis
Mechanistic insights into photoreactivityQuantum chemistry supported pathways
Material ScienceDevelopment of advanced materialsModulation of optical properties via photochemical reactions

Case Study 1: N-Acetyl-7-Nitroindoline in Oligonucleotide Synthesis

A study demonstrated the incorporation of N-acetyl-7-nitroindoline into oligodeoxynucleotides, revealing its capacity to selectively interact with RNA strands under light activation. The results indicated that the compound could facilitate targeted modifications without compromising the integrity of the RNA, positioning it as a valuable tool in molecular biology and therapeutic development .

Case Study 2: Photoreactivity of 5-Bromo-7-Nitroindoline-S-Thiocarbamates

Research focused on the synthesis and characterization of new photoreactive compounds derived from this compound showed promising results in their application as photocleavable agents. The study highlighted their efficiency in undergoing controlled photolysis at specific wavelengths, which could be harnessed for innovative applications in drug delivery systems and biological imaging techniques .

Mechanism of Action

The mechanism of action of 7-Nitroindoline primarily involves its photoreactive properties. Upon exposure to light, the nitro group undergoes photolysis, leading to the formation of reactive intermediates such as nitronic anhydrides. These intermediates can further react with nucleophiles, resulting in the release of the protected functional groups. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Table 1: Photolysis Mechanisms and Products

Compound Mechanism Key Products References
This compound thiocarbamates Radical fragmentation Nitrosoindoline, disulfides
N-Acyl-7-nitroindolines Nitronic anhydride intermediate Carboxylic acids, nitrosoindole
2-Nitrobenzyl derivatives Nitro reduction Nitroso compounds
MDNI-Glu Cyclization/migration pathways Free glutamate

Biological Activity

7-Nitroindoline is a compound that has garnered significant attention in the fields of photochemistry and biochemistry due to its unique properties and potential applications. Its biological activity is primarily linked to its role as a photocleavable protecting group, which allows for the light-induced release of biologically active compounds. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to undergo photolysis, a process where the compound breaks down upon exposure to light. This mechanism can be categorized into two primary pathways:

  • Cyclization Pathway (CP) : This pathway involves the formation of a cyclic intermediate after irradiation, which subsequently leads to the release of biologically active compounds. The efficiency of this pathway is influenced by the electronic structure of the indoline scaffold and the substituents present on it .
  • Migration Pathway (MP) : In contrast to CP, this pathway does not involve a cyclic intermediate. Instead, it relies on acyl migration and has been shown to compete with the cyclization pathway under certain conditions .

Both pathways are critical for understanding how this compound functions as a caging agent in various biological applications.

This compound derivatives exhibit remarkable photochemical properties that enhance their utility in biological systems. For instance:

  • Quantum Yield : The presence of additional nitro groups significantly increases the quantum yield of photolysis reactions, making these compounds more effective for releasing caged molecules .
  • Wavelength Sensitivity : Different derivatives can be activated by specific wavelengths (e.g., 350 nm for one-photon and 710 nm for two-photon photolysis), allowing for precise control over the release of active substances .

Applications in Biological Systems

This compound and its derivatives are employed in various biological contexts, including:

  • Caged Compounds : These compounds serve as protective groups that can release active molecules upon light exposure. This property is particularly valuable in neuroscience for studying neurotransmitter dynamics .
  • Photocleavable Peptides : Research has demonstrated that peptides incorporating this compound units can undergo controlled cleavage, allowing for the spatial and temporal regulation of peptide activity within biological systems .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Photocleavable PeptidesDemonstrated cytocompatibility with stem cells; photolytic cleavage leads to cytotoxic fragments.
Uncaging MechanismsIdentified competitive mechanisms (CP and MP) influencing quantum yields; detailed computational analysis provided insights into reaction pathways.
Synthesis of ThiocarbamatesDeveloped new derivatives with enhanced photoreactivity; explored one-photon and two-photon activation methods.
Antitumor ActivityInvestigated antimitotic effects; compounds showed potential as vascular disrupting agents in cancer therapy.

Q & A

Q. What frameworks (e.g., FINER criteria) ensure advanced research questions on this compound address novelty and feasibility?

  • Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a study on this compound’s biodegradability must justify environmental relevance, propose novel analytical methods (e.g., microbial degradation assays), and address scalability within lab resource constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitroindoline
Reactant of Route 2
Reactant of Route 2
7-Nitroindoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.